1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide
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Overview
Description
1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential biological activities. This compound is part of the pyrimidoquinoxaline family, which is known for its diverse applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide typically involves the ring closure of N-acyl-N’-(o-nitroaryl)-1,3-propanediamines with ethyl polyphosphate (PPE) or trimethylsilyl polyphosphate (PPSE). This reaction leads to the formation of 2-substituted 1-(o-nitroaryl)-1,4,5,6-tetrahydropyrimidines, which then undergo spontaneous heterocyclization to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential antibacterial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, some derivatives act as inhibitors of poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities and exhibit similar biological activities, including antiviral and anticancer properties.
Quinoxaline Derivatives: These compounds are known for their broad-spectrum antibacterial and antiviral activities.
Uniqueness
1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide stands out due to its specific substitution pattern and the presence of the 6-oxide group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
90958-95-5 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
6-oxido-5-phenyl-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-6-ium |
InChI |
InChI=1S/C17H15N3O/c21-20-15-10-5-4-9-14(15)19-12-6-11-18-17(19)16(20)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
InChI Key |
RYACJXHSBTTZID-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C(=[N+](C3=CC=CC=C3N2C1)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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